

Matrine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Matridine*

Cat. No.: *B1240161*

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CAS Number: 519-02-8

Abstract

Matrine, a tetracyclic quinolizidine alkaloid extracted from plants of the *Sophora* genus, has garnered significant scientific interest for its diverse pharmacological activities.^{[1][2][3]} Identified by the Chemical Abstracts Service (CAS) number 519-02-8, this natural compound has demonstrated potent anti-inflammatory, anti-cancer, antiviral, and anti-fibrotic properties.^{[4][5][6]} This technical guide provides a comprehensive overview of the chemical and physical properties of Matrine, detailed experimental protocols for assessing its biological activity, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Matrine is a crystalline solid, appearing as white to off-white needles or powder, which may yellow upon prolonged exposure to air.^{[4][6]} It is a structurally complex molecule with the chemical formula $C_{15}H_{24}N_2O$.^[1] Below is a summary of its key chemical and physical properties.

Property	Value	Reference(s)
CAS Number	519-02-8	[1][4]
Molecular Formula	C ₁₅ H ₂₄ N ₂ O	[1]
Molecular Weight	248.36 g/mol	[1]
Appearance	White to off-white crystalline solid (needles or powder)	[1][4][5]
Melting Point	76 °C (α-matrine), 87 °C (β-matrine), 84 °C (δ-matrine)	[2][4]
Boiling Point	223 °C (γ-matrine)	[2]
Solubility	Soluble in water, ethanol, chloroform, benzene, and methanol.[1][4][7] Slightly soluble in petroleum ether.[4] Specific solubilities include: ~33.3 mg/mL in ethanol, ~10 mg/mL in DMSO and DMF, and ~10 mg/mL in PBS (pH 7.2).[8]	[1][4][7][8]
Stability	Stable for at least 4 years when stored at -20°C as a crystalline solid.[8] Aqueous solutions are not recommended for storage for more than one day.[8]	[8]
Storage	Store at -20°C as a solid.[8]	[8]
pKa	9.47 ± 0.20 (Predicted)	[6]
LogP (Octanol/Water)	1.872 (Calculated)	[9]

Spectroscopic Data

The structural elucidation of Matrine is confirmed by various spectroscopic techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Matrine displays characteristic signals corresponding to its complex tetracyclic structure.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.
- FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of Matrine shows characteristic absorption bands for its functional groups. A prominent peak is observed for the C=O (amide) stretching vibration around 1625 cm⁻¹.^[9] Asymmetric stretching of -CH₂- is seen around 2918 cm⁻¹, and a peak for N-H stretching is observed at approximately 3407 cm⁻¹.^[9]
- MS (Mass Spectrometry): The mass spectrum of Matrine shows a molecular ion peak [M]⁺ at m/z 248, corresponding to its molecular weight.

Experimental Protocols

This section outlines detailed methodologies for key in vitro assays to evaluate the biological activity of Matrine.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

- Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
- Matrine Treatment: Prepare a stock solution of Matrine in a suitable solvent (e.g., DMSO or PBS). Treat the cells with various concentrations of Matrine (e.g., 0, 2, 4, 8, 16 mg/ml) and incubate for 24, 48, or 72 hours.
- MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

- **Cell Treatment:** Seed cells in 6-well plates and treat with desired concentrations of Matrine for a specified time (e.g., 24 hours).
- **Cell Harvesting:** Collect both floating and adherent cells. Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
- **Data Interpretation:**
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the effect of Matrine on signaling pathway components.

Methodology:

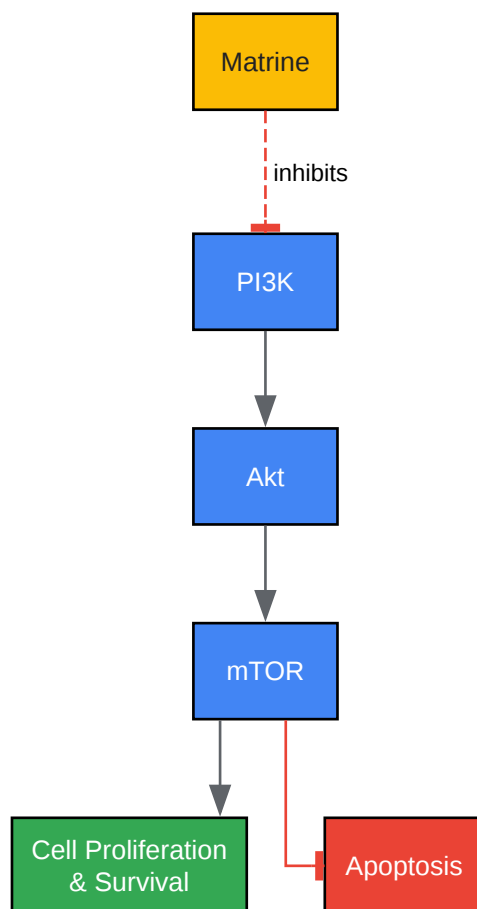
- **Cell Lysis:** After treatment with Matrine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software.

Signaling Pathways Modulated by Matrine

Matrine exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily implicated in cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Matrine has been shown to inhibit this pathway in various cancer cells.[4][7][8] By suppressing the phosphorylation of Akt and mTOR, Matrine can induce apoptosis and autophagy.[7][8]

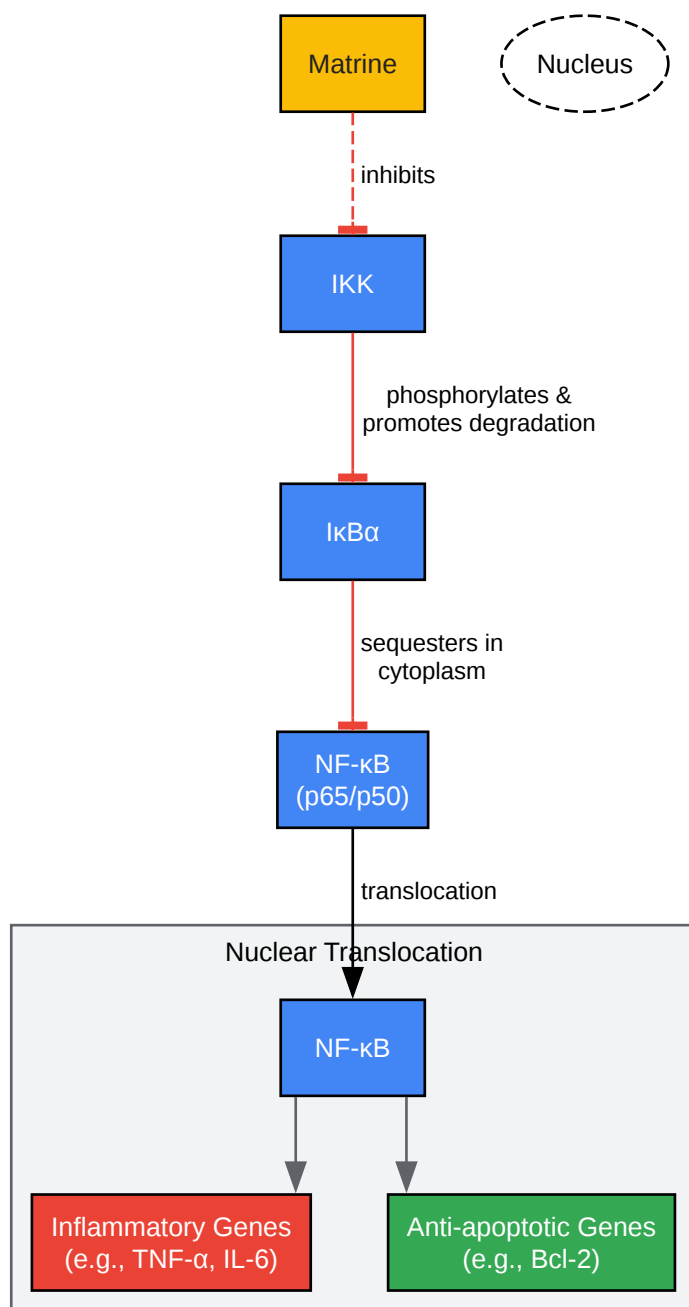


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Caption: Matrine inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in the inflammatory response and cell survival. Matrine has been demonstrated to suppress the activation of NF-κB.[5] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

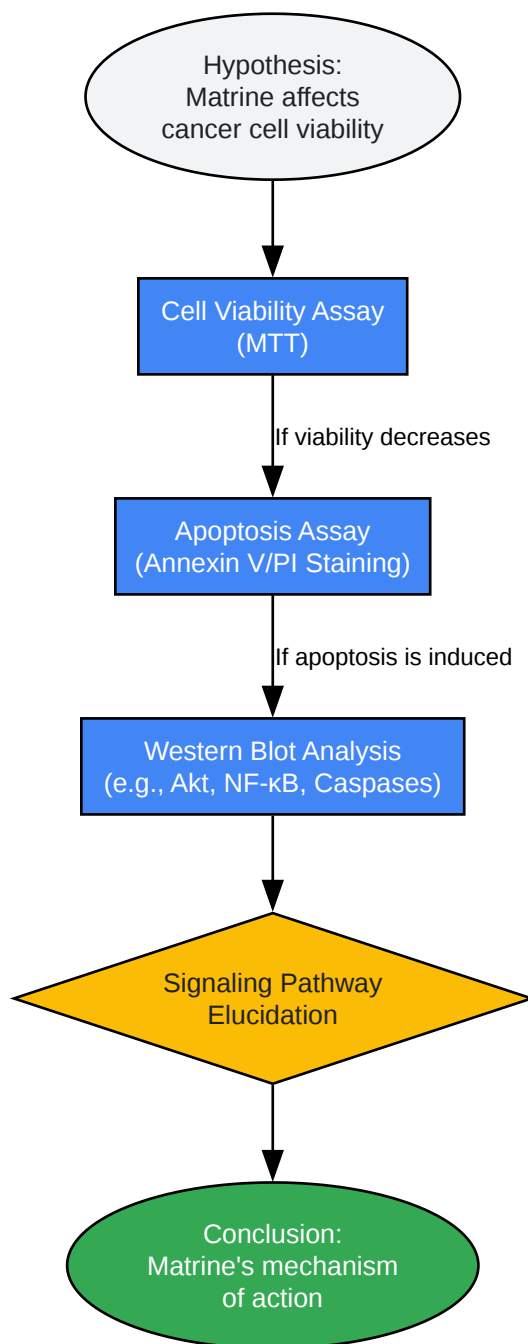


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Caption: Matrine's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Investigating Matrine's Mechanism of Action

The following diagram illustrates a logical workflow for researchers investigating the cellular and molecular mechanisms of Matrine.



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References

- 1. Frontiers | Matrine: A Promising Natural Product With Various Pharmacological Activities [frontiersin.org]
- 2. Matrine inhibits bladder cancer cell growth and invasion in vitro through PI3K/AKT signaling pathway: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Advances on Matrine [frontiersin.org]
- 4. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Matrine from Sophora alopecuroides in the Reversing Effect of Multi-Anticancer Drug Resistance in K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrine exerts anti-breast cancer activity by mediating apoptosis and protective autophagy via the AKT/mTOR pathway in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Matrine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240161#matridine-cas-number-and-chemical-properties]

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